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Compound of Interest

Compound Name: K 259-2

CAS No.: 102819-46-5

Cat. No.: B1673214 Get Quote

Introduction: Defining the Target
K 259-2 is a potent, fermentation-derived anthraquinone metabolite isolated from

Micromonospora olivasterospora.[1][2][3] Functionally, it acts as a selective inhibitor of

Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1), a distinct mechanism

from the kinase-inhibiting indolocarbazoles (e.g., K-252a) often found in similar microbial

screens.

For drug development professionals, confirming the structure of K 259-2 is critical not just for

purity, but to distinguish it from structurally related congeners like KS-619-1 and contaminating

isomers. This guide provides an authoritative protocol for 1H NMR validation, emphasizing the

diagnostic signals that fingerprint the unique (Z)-2-ethyl-2-butenyl side chain and the

oxygenated anthraquinone core.

Chemical Identity[4][5][6][7]
IUPAC Name: 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic

acid

Formula: C₂₁H₁₈O₇

Molecular Weight: 382.36 g/mol
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Core Scaffold: 1,6,8-Trihydroxyanthraquinone (Emodin-type derivative)

Experimental Protocol: High-Fidelity NMR
Acquisition
Anthraquinones like K 259-2 suffer from aggregation-induced line broadening and poor

solubility in non-polar solvents. The following protocol ensures high-resolution data suitable for

structural assignment.

Step 1: Sample Preparation
Solvent Selection: Use DMSO-d₆ (99.9% D).

Rationale: K 259-2 is sparingly soluble in CDCl₃. DMSO disrupts intermolecular hydrogen

bonding, sharpening the exchangeable phenolic proton signals which are critical for

confirming the oxidation pattern.

Concentration: Dissolve 2–5 mg in 0.6 mL solvent.

Note: Avoid higher concentrations to prevent stacking interactions that shift aromatic

signals upfield.

Tube Prep: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize

shimming errors.

Step 2: Instrument Parameters (600 MHz recommended)
Temperature: 298 K (25°C). If signals are broad, elevate to 313 K (40°C) to increase

molecular tumbling rates.

Pulse Sequence:zg30 (30° excitation pulse) to ensure accurate integration of protons with

different relaxation times (T1).

Relaxation Delay (D1): Set to 2.0–3.0 seconds.

Critical: The chelated phenolic protons (OH) have long T1 values. Insufficient delay will

suppress their integration, leading to incorrect proton counting.
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Scans (NS): Minimum 64 scans for adequate S/N ratio on the minor side-chain peaks.

Data Analysis: Diagnostic Signal Assignment
The structural confirmation of K 259-2 relies on three distinct spectral regions. The presence of

the (Z)-2-ethyl-2-butenyl side chain is the primary differentiator from other anthraquinone

metabolites.

Table 1: Diagnostic 1H NMR Shifts (DMSO-d₆)
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Region
Chemical
Shift (δ
ppm)

Multiplicity Integration Assignment
Structural
Insight

Chelated

Phenols
12.0 – 13.5 Broad Singlet 2H 1-OH, 8-OH

Confirms 1,8-

dihydroxy-

9,10-

anthraquinon

e core (peri-

positions).

Aromatics 7.5 – 7.7 Singlet 1H H-4

Isolated

proton on

Ring A

(between

substituents).

7.1 – 7.3
Doublet

(J≈2Hz)
1H H-5

Meta-coupled

proton on

Ring C.

6.6 – 6.8
Doublet

(J≈2Hz)
1H H-7

Meta-coupled

proton on

Ring C.

Olefinic 5.2 – 5.5
Quartet

(J≈7Hz)
1H =CH-CH₃

Diagnostic for

the butenyl

double bond.

Benzylic 3.6 – 3.9 Singlet 2H Ar-CH₂-C=

Links the side

chain to the

anthraquinon

e ring (Pos

3).

Aliphatic 2.0 – 2.2 Quartet 2H -CH₂-CH₃
Ethyl group

methylene.

1.6 – 1.8 Doublet 3H =CH-CH₃

Methyl group

on the double

bond.
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0.9 – 1.1 Triplet 3H -CH₂-CH₃

Terminal

methyl of the

ethyl group.

Structural Logic Flow
The following diagram illustrates the decision process for confirming K 259-2 versus common

false positives.

Unknown Sample Spectrum

Check 12-14 ppm:
Sharp/Broad Singlets?

Check 6.5-8.0 ppm:
3 Aromatic Protons?

Yes (Chelated OH)

REJECT: K-252a
(Indolocarbazole)

No (Indole NH signals)

Check Aliphatic Region:
Ethyl + Methyl + Olefin?

Yes (1s, 2d meta)

REJECT: KS-619-1
(Different Side Chain)

No (Different pattern)

CONFIRMED: K 259-2
(Anthraquinone + Z-alkenyl chain)

Yes (Z-2-ethyl-2-butenyl) No (Different alkyl)

Click to download full resolution via product page

Figure 1: Logic flow for NMR-based structural validation of K 259-2.

Comparative Analysis: K 259-2 vs. Alternatives
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In screening libraries, K 259-2 is often co-located with K-252a (due to similar naming

conventions) and KS-619-1 (structural analog). Distinguishing them is vital because their

biological targets differ significantly.

Table 2: Structural and Functional Comparison
Feature K 259-2 K-252a KS-619-1

Primary Class Anthraquinone
Indolocarbazole

Alkaloid
Anthraquinone

Primary Target
CaM-PDE1

(Phosphodiesterase)

Protein Kinases (PKC,

Trk)
CaM-PDE1

Key NMR Feature

(Aromatic)

3 distinct protons (1s,

2d)

Complex multiplet

(Indole system)
Similar to K 259-2

Key NMR Feature (

aliphatic)

(Z)-2-ethyl-2-butenyl

chain

Furanose sugar

protons (5-7 ppm)

Different alkyl side

chain

Solubility (DMSO)

Moderate

(Yellow/Orange

solution)

High (Pale Yellow) Moderate

Why K-252a is a Critical False Positive
K-252a is a kinase inhibitor often found in Nocardiopsis and Streptomyces broths.

Differentiation: K-252a lacks the downfield chelated OH signals (12+ ppm) typical of

anthraquinones. Instead, it shows an amide/indole NH signal around 8-10 ppm and complex

sugar methine signals in the 5-7 ppm region.

Implication: Misidentifying K-259-2 as K-252a leads to false assumptions about kinase

inhibitory activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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